molecular formula C10H16O B1583690 Hotrienol CAS No. 20053-88-7

Hotrienol

Cat. No. B1583690
CAS RN: 20053-88-7
M. Wt: 152.23 g/mol
InChI Key: ZJIQIJIQBTVTDY-UHFFFAOYSA-N
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Description

Hotrienol is a constituent of honeys and can be used as a flavouring ingredient . It is an excellent fruity smelling compound found in various natural products .


Synthesis Analysis

Hotrienol is formed during the nonenzymatic reaction stage in the processing of ‘Oriental Beauty’ oolong tea. During this stage, linalool is thermally converted to hotrienol . In another study, it was found that linalool and hotrienol were the main compounds in R77 hybrid grapes .


Molecular Structure Analysis

The molecular formula of Hotrienol is C10H16O . The IUPAC Standard InChIKey is ZJIQIJIQBTVTDY-VOTSOKGWSA-N .


Chemical Reactions Analysis

During the enzyme reaction stage in the processing of ‘Oriental Beauty’ oolong tea, the catechin components were oxidized and degraded into theaflavins and oolongtheanins. The total abundance of aroma increased, and mainly monoterpenoids formed. In the nonenzymatic reaction stage, the total abundance of aroma decreased, and linalool was thermally converted to hotrienol .


Physical And Chemical Properties Analysis

Hotrienol has a molecular weight of 152.2334 . Its physical properties include a density of 0.9±0.1 g/cm3, boiling point of 228.4±9.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and flash point of 89.0±15.0 °C .

Scientific Research Applications

  • Sleep Research

    • Hotrienol has been studied for its effects on sleep . In a study, the effects of bedtime inhalation of hotrienol, a characteristic compound of second flush Darjeeling tea, were investigated . The sleep variables determined from psychological assessment questionnaires on sleep, stress, and physical activity data were compared between the hotrienol diffusion condition and the water diffusion control condition .
    • The results showed significant decreases in PSQI-J total score and stress score and significant increases in OSA factor scores such as drowsiness on awakening, sleep onset and sleep maintenance, dreaming, and feeling refreshed were observed under the hotrienol condition . Among sleep variables, sleep latency, total sleep time, and sleep efficiency showed significant variation . These results show improvement of sleep by inhalation of hotrienol at bedtime while at the same time subjective sleep quality and sleep satisfaction also improved .
  • Food Industry

    • Hotrienol is used in the food industry . Nanoemulsions have potential application in the food industry for the delivery of nutraceuticals, coloring and flavoring agents, and antimicrobials . The nanoemulsion formulations of active ingredients can be used for developing biodegradable coating and packaging films to enhance the quality, functional properties, nutritional value, and shelf life of foods .
  • Pharmaceutical Industry

    • Hotrienol is used in the pharmaceutical industry . BOC Sciences provides a wide range of services to support the pharmaceutical industry through all stages of drug discovery including Custom Synthesis of those chemicals that are not in stock, Isotope Labeling Service, Chiral Synthesis and Resolution, Bioconjugation, PEGylation services, analytical services .
  • Chemical Industry

    • Hotrienol is used in the chemical industry . As an industry leader, Penta continues to pioneer chemistry-based solutions for practically every area of commerce . Their products and expertise have helped fuel technical advances in dozens of commercial applications including flavoring, coloring, fragrances, and chemical processes .
  • Traditional Medicine

    • Hotrienol is found in Syzygium cumini, a traditional medicinal plant . The major bioactive compounds present in the edible part of the plant are myricetin, oxalic acid, gallic acid, citronellol, cyanidin diglucoside, hotrienol, phytosterols, flavonoids, carotenoids, and polyphenols as well as micronutrients, accounting for numerous health benefits . The health protective effects and functional properties of the plant were proved by different in vitro and in vivo pharmacological studies . All parts of the plant have good health benefits like hypoglycemic, anti-inflammatory, antianemic, antibacterial, antioxidant, antiallergic, hepatoprotective, hypolipidemic, and antipyretic properties .
  • Chemical Synthesis

    • Hotrienol can be used in chemical synthesis . BOC Sciences provides a wide range of services to support the pharmaceutical industry through all stages of drug discovery including Custom Synthesis of those chemicals that are not in stock, Isotope Labeling Service, Chiral Synthesis and Resolution, Bioconjugation, PEGylation services, analytical services .
  • Nutraceutical Delivery

    • Hotrienol can be used in the delivery of nutraceuticals . Nanoemulsions have potential application in the food industry for the delivery of nutraceuticals, coloring and flavoring agents, and antimicrobials . The nanoemulsion formulations of active ingredients can be used for developing biodegradable coating and packaging films to enhance the quality, functional properties, nutritional value, and shelf life of foods .
  • Traditional Medicine

    • Hotrienol is found in Syzygium cumini, a traditional medicinal plant . The major bioactive compounds present in the edible part of the plant are myricetin, oxalic acid, gallic acid, citronellol, cyanidin diglucoside, hotrienol, phytosterols, flavonoids, carotenoids, and polyphenols as well as micronutrients, accounting for numerous health benefits . The health protective effects and functional properties of the plant were proved by different in vitro and in vivo pharmacological studies . All parts of the plant have good health benefits like hypoglycemic, anti-inflammatory, antianemic, antibacterial, antioxidant, antiallergic, hepatoprotective, hypolipidemic, and antipyretic properties .
  • Chemical Synthesis

    • Hotrienol can be used in chemical synthesis . BOC Sciences provides a wide range of services to support the pharmaceutical industry through all stages of drug discovery including Custom Synthesis of those chemicals that are not in stock, Isotope Labeling Service, Chiral Synthesis and Resolution, Bioconjugation, PEGylation services, analytical services .
  • Nutraceutical Delivery

    • Hotrienol can be used in the delivery of nutraceuticals . Nanoemulsions have potential application in the food industry for the delivery of nutraceuticals, coloring and flavoring agents, and antimicrobials . The nanoemulsion formulations of active ingredients can be used for developing biodegradable coating and packaging films to enhance the quality, functional properties, nutritional value, and shelf life of foods .
  • Biodegradable Coating and Packaging Films

    • Hotrienol can be used in the development of biodegradable coating and packaging films . The nanoemulsion formulations of active ingredients can be used for developing biodegradable coating and packaging films to enhance the quality, functional properties, nutritional value, and shelf life of foods .
  • Innovative Ingredient Solutions

    • Hotrienol can be used in innovative ingredient solutions . World-leading innovative ingredient solutions provider for the flavour, fragrance and FMCG industries. They offer innovative and trend-setting product concepts for their customers, collaborating with them to create true value for their products .

properties

IUPAC Name

(5E)-3,7-dimethylocta-1,5,7-trien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h5-7,11H,1-2,8H2,3-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIQIJIQBTVTDY-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C=CCC(C)(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)/C=C/CC(C)(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801019761
Record name (E)-3,7-Dimethylocta-1,5,7-trien-3-ol
Source EPA DSSTox
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; mouldy aroma
Record name (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1086/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; 50% soluble in heptane or triacetin, 50% soluble in ethanol (in ethanol)
Record name (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1086/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.877-0.884
Record name (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1086/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Hotrienol

CAS RN

53834-70-1, 29957-43-5, 20053-88-7
Record name (E)-Hotrienol
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Record name 3,7-Dimethylocta-1,5,7-trien-3-ol
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Record name (E)-3,7-Dimethylocta-1,5,7-trien-3-ol
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Record name (E)-3,7-Dimethylocta-1,5,7-trien-3-ol
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Record name (E)-3,7-dimethylocta-1,5,7-trien-3-ol
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Record name 3,7-dimethylocta-1,5,7-trien-3-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5,7-Octatrien-3-ol, 3,7-dimethyl-, (3R,5E)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,7-DIMETHYLOCTA-1,5,7-TRIEN-3-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,240
Citations
T Yoshida, S Muraki, H Kawamura… - Agricultural and …, 1969 - academic.oup.com
The main component of Japanese Ho-leaf oil has been shown to be (‒)-linalool (80~90%), and the following twenty minor constituents newly have been identified; methyl vinyl ketone, …
Number of citations: 36 academic.oup.com
I Jerković, G Hegić, Z Marijanović, D Bubalo - Molecules, 2010 - mdpi.com
… The major honey headspace compounds were hotrienol (31.1%–38.5%), 2-methoxy-4-… to the honey while terpendiol I was partially transformed to hotrienol in ripened honey. …
Number of citations: 51 www.mdpi.com
Y Yuasa, Y Kato - Journal of agricultural and food chemistry, 2003 - ACS Publications
The practical and convenient synthesis of hotrienol, which is an excellent fruity smelling compound, has been performed by the ene-type chlorination of linalyl acetate and then …
Number of citations: 20 pubs.acs.org
I Jerković, CIG Tuberoso, Z Marijanović… - Chemistry & …, 2015 - Wiley Online Library
The present study is focused on the antioxidant capacity and chemical profiling of eight Croatian Satureja montana L. honey samples. Among the 20 compounds obtained by …
Number of citations: 23 onlinelibrary.wiley.com
H Wintoch, A Morales, C Duque… - Journal of agricultural …, 1993 - ACS Publications
A glycosidic fraction was obtained from a methanolic extract of lulofruit (Solanum vestissimum D.) peelings byAmberlite XAD-2 adsorption and methanol elution. Using preseparation by …
Number of citations: 40 pubs.acs.org
A Stój, T Czernecki, D Domagała - Molecules, 2023 - mdpi.com
… ol (hotrienol)—was detected in all Zweigelt wines but was not present in the Rondo wines at all. This means that hotrienol can be used as a marker for Zweigelt wines. Hotrienol belongs …
Number of citations: 8 www.mdpi.com
AM Moiseenkov, BA Czeskis… - Journal of the Chemical …, 1982 - pubs.rsc.org
A short synthesis of the title monoterpenols via cyclopropylcarbinyl–homoallyl rearrangement of adducts Which are themselves produced by tandem addition of vinylmagnesium …
Number of citations: 8 pubs.rsc.org
E Guittet, S Julia - Synthetic Communications, 1979 - Taylor & Francis
… and distillation the pure (E)-hotrienol 1(60% overall from $1. … This preporation of (E)-hotrienol compares favorably with … Further elution with petroleum ether : ether (97:3) yielJed the …
Number of citations: 6 www.tandfonline.com
F Luan, A Mosandl, M Gubesch, M Wüst - Journal of Chromatography A, 2006 - Elsevier
… (3S)-Hotrienol was the main stereoisomer in all varieties with enantiomeric purities that … acidic conditions to give hotrienol and nerol oxide. When hotrienol from different grape varieties …
Number of citations: 78 www.sciencedirect.com
BA Cheskis, AM Moiseenkov… - Bulletin of the Academy …, 1982 - Springer
Conclusions A method for the preparation of linear monoterpenols by the homoallylic isomerization of the products of the combined addition of vinylmagnesium halide and carbonyl …
Number of citations: 4 link.springer.com

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